molecular formula C17H14N6O2S B12205644 1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole

1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole

Cat. No.: B12205644
M. Wt: 366.4 g/mol
InChI Key: ZVPAEPYXZRXOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol or disulfide compound.

    Formation of the tetrazole ring: This can be accomplished by the cyclization of azides with nitriles or other suitable precursors under thermal or catalytic conditions.

    Attachment of the methoxyphenyl group: This step involves the coupling of the tetrazole intermediate with a methoxyphenyl halide or similar compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the tetrazole and oxadiazole rings allows for potential interactions with metal ions and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: Another compound with a methoxyphenyl group and a sulfonyl group, but with different structural features.

    5-phenyl-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring and a thiol group, similar to the sulfanyl group in the target compound.

Uniqueness

1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole, oxadiazole, and methoxyphenyl groups in a single molecule

Properties

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C17H14N6O2S/c1-24-14-9-7-13(8-10-14)23-17(20-21-22-23)26-11-15-18-19-16(25-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

ZVPAEPYXZRXOPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.